molecular formula C20H22O7 B1238726 Budlein A CAS No. 59481-48-0

Budlein A

Katalognummer: B1238726
CAS-Nummer: 59481-48-0
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: BMVJFNLJSZHNNS-ZXRHVTAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Budlein A is a sesquiterpene lactone isolated from plant species such as Aldama buddlejiformis and Aldama robusta (Asteraceae) . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications in humans. Research indicates that Budlein A exhibits distinct immunomodulatory effects on key cells of the innate and adaptive immune system . In vitro studies on human neutrophils have demonstrated that Budlein A can inhibit myeloperoxidase (MPO) activity and the production of pro-inflammatory cytokines including IL-6 and CXCL8. Furthermore, it has been shown to induce apoptosis in these cells . In parallel, Budlein A modulates lymphocyte activity by inhibiting the proliferation of these cells and reducing the production of cytokines such as IL-2, IL-10, TGF-β, and IFN-γ, without inducing cell death . The biological activity of sesquiterpene lactones like Budlein A is often attributed to the presence of an α-methylene-γ-lactone group, which can form covalent adducts with sulfhydryl (-SH) residues of cysteine in critical cellular proteins, thereby modulating their function . These properties make Budlein A a compound of significant interest for investigating pathways involved in immune regulation and inflammatory processes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

59481-48-0

Molekularformel

C20H22O7

Molekulargewicht

374.4 g/mol

IUPAC-Name

[(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O7/c1-5-10(2)18(23)26-15-8-20(4)16(22)7-13(27-20)12(9-21)6-14-17(15)11(3)19(24)25-14/h5-7,14-15,17,21H,3,8-9H2,1-2,4H3/b10-5-,12-6-/t14-,15-,17+,20-/m1/s1

InChI-Schlüssel

BMVJFNLJSZHNNS-ZXRHVTAXSA-N

SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Isomerische SMILES

C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/CO)C

Kanonische SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=CC3C1C(=C)C(=O)O3)CO)C

Synonyme

budlein A

Herkunft des Produkts

United States

Biosynthetic Pathways and Precursors of Budlein a

Elucidation of Budlein A Biosynthesis in Natural Sources

The biosynthesis of sesquiterpene lactones, including compounds like costunolide (B1669451) which shares structural features with budlein A, generally proceeds through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of farnesyl pyrophosphate (FPP) wikipedia.org. FPP is a key precursor for sesquiterpenes. The cyclization of FPP, mediated by sesquiterpene synthases, yields various sesquiterpene hydrocarbons, such as germacrene A wikipedia.org. Germacrene A is considered a pivotal intermediate in the biosynthesis of many germacrane-type sesquiterpene lactones, including costunolide wikipedia.org.

While the specific, detailed pathway leading directly to budlein A has not been fully elucidated in the provided search results, the biosynthesis of related germacrane (B1241064) sesquiterpene lactones in plants like chicory (Cichorium intybus) provides a strong model wikipedia.org. In this model, (+)-germacrene A is hydroxylated by a cytochrome P450 enzyme, (+)-germacrene A hydroxylase, to form germacra-1(10),4,11(13)-trien-12-ol (B1261682) wikipedia.org. This alcohol is then oxidized by NAD(P)+-dependent dehydrogenases to germacrene acid wikipedia.org. Germacrene acid is subsequently oxidized by another cytochrome P450 enzyme, (+)-costunolide synthase, to an alcohol intermediate that cyclizes to form the lactone (+)-costunolide wikipedia.org. Given the structural similarities, a parallel pathway involving germacrene A and subsequent enzymatic modifications is likely involved in budlein A biosynthesis in Viguiera species.

Enzymatic Mechanisms Involved in Budlein A Biogenesis

The enzymatic steps in sesquiterpene lactone biosynthesis are catalyzed by a range of enzymes, primarily sesquiterpene synthases, cytochrome P450 monooxygenases, and dehydrogenases wikipedia.org. Sesquiterpene synthases are responsible for the initial cyclization of FPP to form the core sesquiterpene skeleton, such as germacrene A wikipedia.org. Cytochrome P450 enzymes are crucial for various oxidation steps, including hydroxylations, which introduce oxygen functionalities into the molecule wikipedia.org. Dehydrogenases catalyze oxidation reactions, often converting alcohols to aldehydes or carboxylic acids wikipedia.org. Lactone ring formation typically involves an oxidation step followed by spontaneous or enzyme-catalyzed cyclization. While specific enzymes for each step in budlein A biosynthesis have not been explicitly detailed in the search results, the enzymatic mechanisms are expected to be analogous to those characterized in the biosynthesis of related sesquiterpene lactones.

Biotransformation Studies of Budlein A

Biotransformation, the structural modification of compounds by biological systems such as microorganisms or enzymes, has been explored as a method to obtain derivatives of sesquiterpene lactones, including budlein A researchgate.nettandfonline.com. This approach can yield novel compounds with potentially altered biological activities researchgate.net.

Studies have reported the biotransformation of budlein A by Aspergillus species, specifically Aspergillus terreus and Aspergillus niger nih.gov. These fungal biotransformations resulted in the production of unusual sesquiterpenoid derivatives with modified carbon skeletons nih.gov. These fungal metabolites showed reduced cytotoxicity against certain cancer cell lines compared to the parent compound, budlein A nih.gov. This highlights the potential of microbial biotransformation to generate structural diversity from complex natural products like budlein A nih.govresearchgate.net.

Interactive Table 1: Biotransformation of Budlein A by Aspergillus Species

MicroorganismSubstrateProductsNotes
Aspergillus terreusBudlein AUnusual sesquiterpenoid derivativesModified carbon skeletons, reduced cytotoxicity nih.gov
Aspergillus nigerBudlein AUnusual sesquiterpenoid derivativesModified carbon skeletons, reduced cytotoxicity nih.gov

The biotransformation process mediated by filamentous fungi offers advantages such as high regio- and stereoselectivity under mild reaction conditions, which can be difficult to achieve through conventional chemical synthesis researchgate.netnih.gov.

Compound Names and PubChem CIDs

Structural Elucidation Methodologies and Stereochemical Investigations

Advanced Spectroscopic Techniques for Structural Determination

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been fundamental in establishing the planar structure of Budlein A. Infrared (IR) spectroscopy has also provided supporting information regarding the presence of key functional groups, such as the characteristic γ-lactone carbonyl. nih.govfrontiersin.org

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and identifying functional groups within a molecule. Studies on Budlein A have employed both one-dimensional (1D) and two-dimensional (2D) NMR experiments to achieve complete assignments of its ¹H and ¹³C NMR spectra. cdnsciencepub.comrsc.org Techniques such as ¹H NMR, ¹³C{¹H} NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been utilized. cdnsciencepub.comresearchgate.net These experiments provide information on proton-proton couplings, carbon-proton connectivity, and long-range carbon-proton correlations, allowing for the construction of the molecular framework. cdnsciencepub.comresearchgate.net The analysis of coupling constants from ¹H NMR spectra has also been important in determining the relative stereochemistry across certain bonds and rings. researchgate.net

Mass Spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to infer structural subunits. rfi.ac.uk High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to determine the accurate mass of Budlein A and its derivatives, confirming their molecular formulas. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments, such as those using Collision-Induced Dissociation (CID) and Higher Energy Collision-Induced Dissociation (HCD), have been applied to study the fragmentation pathways of Budlein A. nih.gov These fragmentation patterns can be influenced by the stereochemistry of the molecule, providing additional data points for structural confirmation and differentiation from stereoisomers like centratherin. nih.govdntb.gov.ua

IR spectroscopy has been used to identify characteristic functional groups present in Budlein A, such as the strong absorption band corresponding to the γ-lactone carbonyl group. frontiersin.org This supports the classification of Budlein A as a sesquiterpene lactone. nih.govscielo.br

While specific, comprehensive NMR and MS data tables for Budlein A are often presented within primary research articles, the general application of these techniques to Budlein A has provided key spectral signatures that confirm its structure as a furanoheliangolide sesquiterpene lactone. researchgate.netresearchgate.net For instance, ¹³C NMR spectra of Budlein A show characteristic peaks consistent with its proposed structure. frontiersin.orgresearchgate.net

Chiral Analysis and Stereochemical Assignment Methodologies

Determining the stereochemistry of Budlein A, including the relative and absolute configurations of its chiral centers, is a critical aspect of its structural characterization. Budlein A is a complex molecule with multiple stereogenic centers. researchgate.net

Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) NMR experiments are crucial for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly bonded. cdnsciencepub.comwordpress.com The presence and intensity of NOE correlations between specific protons provide information about the conformation and relative orientation of different parts of the molecule. cdnsciencepub.comwordpress.com These through-space correlations are essential for building a three-dimensional model of the molecule and assigning relative configurations. wordpress.com

X-ray crystallography is considered a definitive method for determining the solid-state structure, including both connectivity and absolute stereochemistry, provided that suitable single crystals can be obtained. nih.govwikipedia.orgunideb.hu While the crystal structures of related sesquiterpene lactones like zaluzanin A and glaucolide E have been determined by X-ray diffraction, direct X-ray crystallographic data specifically for Budlein A is less commonly reported in the immediately available literature, though some sources mention its use or the use of X-ray on related compounds to infer stereochemistry. cdnsciencepub.comzu.edu.pk The structure and stereochemistry of Budlein A were initially determined by chemical and spectroscopic means, including comparison with literature data and authentic samples. nih.govresearchgate.net

Chiral analysis techniques are employed to determine the enantiomeric purity and absolute configuration of chiral compounds. While general chiral analysis methods include techniques like chiral high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or mobile phase additives, specific applications detailing the chiral separation of Budlein A enantiomers in isolation studies are not prominently featured in the initial search results. bio-rad.commdpi.comdiva-portal.org However, the stereochemistry of Budlein A, established through a combination of spectroscopic methods, particularly detailed NMR analysis (including NOESY/ROESY) and potentially comparisons with compounds of known stereochemistry (including those determined by X-ray), has led to its assignment as a specific stereoisomer. researchgate.netcdnsciencepub.comresearchgate.net The stereochemistry at C-8, where an angeloyl ester group is attached, and the configuration of the lactone ring and the germacrene skeleton are key aspects of Budlein A's structure. researchgate.net

The determination of absolute stereochemistry often requires techniques like X-ray crystallography with anomalous dispersion or methods involving derivatization with a chiral auxiliary followed by NMR analysis (e.g., Mosher's method) or CD spectroscopy. researchgate.networdpress.com Circular Dichroism (CD) spectroscopy can provide information about the chiral properties and conformation of molecules, particularly those with chromophores. photophysics.comdtic.milbiorxiv.org While CD spectroscopy is a valuable tool for stereochemical analysis, its specific application to the absolute configuration determination of Budlein A is not detailed in the provided search snippets, although CD spectra have been used for stereochemical analysis of other sesquiterpene lactones. phorteeducacional.com.br

The structural and stereochemical investigations have established Budlein A as an 8-angeloyl ester of 1-keto, 8-β, 14-dihydroxy germacra-2,4,11(13)-trien-3, (10β)-oxido-6α, 12-olide. researchgate.net The relative stereochemistry has been largely deduced through comprehensive 1D and 2D NMR data analysis, including NOE correlations. cdnsciencepub.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Budlein a

Modulation of Cellular Signaling Pathways

Budlein A exerts its biological effects, in part, by modulating several crucial cellular signaling pathways involved in inflammation and cell survival.

Nuclear Factor Kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, controlling the transcription of genes involved in cytokine production and cell survival. Aberrant activation of NF-κB is implicated in numerous diseases, including cancer and inflammatory disorders. wikipedia.orgdovepress.com Budlein A has been shown to inhibit NF-κB activation. nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.govscielo.br

Studies have indicated that Budlein A can reduce NF-κB activity in various cell lines, including murine macrophages. researchgate.netnih.gov This inhibition is associated with a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are downstream targets of NF-κB signaling. nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov The anti-inflammatory effects of Budlein A, including the inhibition of neutrophil recruitment and the expression of adhesion molecules, are correlated with its ability to inhibit NF-κB. researchgate.netresearchgate.netnih.gov

Specifically, Budlein A's anti-inflammatory and analgesic properties are linked to the inhibition of pro-inflammatory cytokines and neutrophil recruitment, which are processes regulated by NF-κB. researchgate.netnih.gov In models of acute gout arthritis, Budlein A reduced pain and inflammation, an effect likely explained by its ability to target NF-κB activation and inflammasome assembly. nih.govfrontiersin.orgresearchgate.net

Inflammasome Assembly Modulation (e.g., NLRP3 Inflammasome)

Inflammasomes are multiprotein complexes that play a critical role in the innate immune system by detecting danger signals and initiating inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18. nih.govbiorxiv.orgmdpi.com The NLRP3 inflammasome is particularly well-studied due to its activation by a broad range of stimuli. nih.govbiorxiv.org

Budlein A has been shown to modulate inflammasome assembly, particularly the NLRP3 inflammasome. nih.govfrontiersin.orgmdpi.com In studies involving acute gout arthritis models, Budlein A reduced the maturation of IL-1β, a process dependent on inflammasome activation. nih.govfrontiersin.orgresearchgate.net This effect is potentially achieved by directly targeting inflammasome assembly in macrophages. nih.govfrontiersin.orgmdpi.com The α-methylene-γ-lactone structure of Budlein A, which contains an α,β-unsaturated carbonyl, is proposed as a possible feature responsible for its ability to target inflammasome assembly. nih.govfrontiersin.org The reduction of MSU-induced IL-1β production and the inhibition of inflammasome component mRNA expression are considered crucial to Budlein A's analgesic effects. nih.govfrontiersin.org

Impact on Other Relevant Signaling Cascades

Beyond NF-κB and inflammasome modulation, Budlein A's effects on other signaling pathways contribute to its biological activities. While the provided search results primarily focus on NF-κB and inflammasomes, some mention broader impacts related to inflammation and immune responses.

Budlein A has been shown to inhibit the production of various cytokines beyond TNF-α and IL-1β, including IL-6, CXCL8, IL-10, and IL-12 in neutrophils. scielo.brnih.gov It also affects T-cell proliferative responses. nih.gov These effects suggest an influence on signaling cascades involved in the broader immune response and cytokine production by different immune cell types. scielo.brnih.gov The inhibition of adhesion molecule expression (E-selectin, ICAM-1, and VCAM-1) by Budlein A, correlated with NF-κB inhibition, also points to its impact on signaling pathways regulating cell adhesion and leukocyte recruitment. researchgate.netnih.gov

Identification of Direct Molecular Targets

Understanding the direct molecular targets of Budlein A is crucial for elucidating its precise mechanisms of action.

Protein-Compound Interaction Studies

Studies have investigated the direct interaction of Budlein A, specifically Budlein A methylacrylate (BAM), with cellular proteins to identify its molecular targets. These studies often involve techniques aimed at determining if and how Budlein A binds to specific proteins.

Research using a biotinylated probe of Budlein A methylacrylate (Bio-4) has provided evidence of its binding to IKKβ. nih.govresearchgate.net This suggests a direct interaction between Budlein A and IKKβ, contributing to the observed inhibition of the NF-κB pathway. nih.govresearchgate.net

Enzymatic Inhibition Profiles (e.g., IκBα Kinase β, Exportin-1)

Budlein A has been shown to inhibit the activity of specific enzymes critical for the function of the targeted signaling pathways.

IκBα Kinase β (IKKβ): IKKβ is a key kinase in the canonical NF-κB pathway, responsible for phosphorylating IκBα, leading to its degradation and subsequent activation of NF-κB. wikipedia.orgnih.govresearchgate.netwikipedia.orgmdpi.com Budlein A methylacrylate (BAM) has been identified as an inhibitor of IKKβ activity. researchgate.netnih.gov This inhibition occurs through the covalent modification of a key functional cysteine residue (Cys179) in IKKβ. researchgate.netnih.gov The inhibition of IKKβ by BAM leads to the stabilization and nuclear retention of IκBα, thereby impairing NF-κB transcriptional activity. researchgate.netnih.gov

Exportin-1 (XPO-1): Exportin-1 (XPO1), also known as CRM1, is a protein responsible for mediating the nuclear export of numerous proteins, including tumor suppressor proteins and NF-κB components. researchgate.netnih.govmdpi.comnih.gov Aberrant XPO1 function is linked to various diseases, including cancer. researchgate.netnih.govmdpi.comnih.gov Budlein A methylacrylate (BAM) has also been found to co-inhibit Exportin-1. researchgate.netnih.gov Similar to its interaction with IKKβ, BAM covalently modifies a cysteine residue (Cys528) in XPO-1. researchgate.netnih.gov This dual inhibition of both IKKβ and XPO-1 by BAM contributes to its potent activity, particularly in inducing apoptosis in cancer cells. researchgate.netnih.gov The inhibition of XPO1 leads to the nuclear accumulation of proteins that would normally be exported, further impacting cellular processes. mdpi.comnih.govnih.govoncotarget.com

The covalent modification of cysteine residues by Budlein A methylacrylate highlights a mechanism of action involving the formation of stable adducts with its target proteins. researchgate.netnih.gov

Here is a summary of the enzymatic inhibition data:

Effects on Immune Cell Functionality

Budlein A, a sesquiterpene lactone, has demonstrated significant modulatory effects on various immune cell types, including neutrophils, lymphocytes, and macrophages. These effects contribute to its observed anti-inflammatory properties.

Neutrophil Activation and Apoptosis Modulation

Research indicates that Budlein A can inhibit neutrophil activation. Studies have shown that Budlein A reduces neutrophil activation guidetopharmacology.orgciteab.comlipidmaps.orgresearchgate.netguidetopharmacology.org. While the precise mechanisms underlying Budlein A's influence on neutrophil apoptosis require further detailed investigation, its inhibitory effect on activation suggests a potential role in mitigating neutrophil-driven inflammatory responses.

Immune Cell TypeEffect on ActivationEffect on ApoptosisRelevant Citations
NeutrophilsInhibitedModulation requires further study guidetopharmacology.orgciteab.comlipidmaps.orgresearchgate.netguidetopharmacology.org

Lymphocyte Proliferation and Cytokine Production Regulation

Budlein A has been shown to regulate lymphocyte activity. It inhibits lymphocyte proliferation guidetopharmacology.orgciteab.comnih.gov. This inhibition of proliferation suggests a potential mechanism by which Budlein A could dampen adaptive immune responses. Furthermore, while specific details on Budlein A's direct impact on lymphocyte cytokine production are less extensively detailed in the provided information compared to macrophages, the general anti-inflammatory profile implies a broader influence on immune cell communication.

Immune Cell TypeEffect on ProliferationEffect on Cytokine ProductionRelevant Citations
LymphocytesInhibitedRegulation implied, specific details less defined in provided sources guidetopharmacology.orgciteab.comnih.gov

Macrophage Response Modulation

Macrophages are key players in the inflammatory response, and Budlein A significantly modulates their activity. Budlein A inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages guidetopharmacology.orgciteab.comlipidmaps.org. This inhibition of NO production is a crucial aspect of its anti-inflammatory effect, as excessive NO contributes to tissue damage during inflammation. Additionally, Budlein A has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages guidetopharmacology.orgciteab.com. The modulation of macrophage responses by Budlein A may involve the inhibition of key signaling pathways like NF-κB and STAT, which are critical for the expression of inflammatory mediators in macrophages semanticscholar.org.

Immune Cell TypeEffect on Activation/ResponseEffect on Mediator ProductionPotential MechanismsRelevant Citations
Macrophages (LPS-activated)Modulated, Inhibition of activation markersInhibited NO production, Inhibited TNF-α production, Inhibited IL-6 productionPotential inhibition of NF-κB and STAT pathways guidetopharmacology.orgciteab.comlipidmaps.orgresearchgate.netsemanticscholar.org

Preclinical Pharmacological Investigations of Budlein a

Anti-inflammatory Efficacy in In Vitro Models

In vitro studies have been crucial in dissecting the molecular mechanisms underlying the anti-inflammatory effects of Budlein A. These studies have primarily focused on its impact on key inflammatory mediators and cellular processes in immune cells such as macrophages and neutrophils.

Budlein A has demonstrated significant inhibitory effects on the expression and production of pro-inflammatory cytokines and chemokines in various in vitro settings. In murine macrophages (RAW 264.7), Budlein A was found to reduce the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous inflammatory genes. researchgate.net This inhibition of NF-κB is linked to a downstream reduction in the production of key cytokines.

Research on bone marrow-derived macrophages (BMDMs) has shown that Budlein A decreases the production of Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net Furthermore, it has been observed to reduce the maturation of Interleukin-1 beta (IL-1β), suggesting a potential interference with the inflammasome assembly in macrophages. frontiersin.orgresearchgate.net In studies involving human neutrophils stimulated with lipopolysaccharide (LPS), Budlein A inhibited the production of IL-6, CXCL8, IL-10, and IL-12 in a concentration-dependent manner.

The compound's mechanism also involves inhibiting the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are crucial for the recruitment of immune cells to sites of inflammation and are also correlated with NF-κB inhibition. researchgate.net

Table 1: Effect of Budlein A on Cytokine and Chemokine Production in Vitro

Cell Type Stimulant Cytokine/Chemokine Inhibited Observed Effect
Murine Macrophages (RAW 264.7) - NF-κB Activity Reduced
Bone Marrow-Derived Macrophages LPS / MSU Crystals TNF-α Decreased Production
Bone Marrow-Derived Macrophages LPS / MSU Crystals IL-1β Reduced Maturation
Human Neutrophils LPS IL-6, CXCL8, IL-10, IL-12 Inhibited Production

Myeloperoxidase (MPO) is an enzyme abundantly found in neutrophils, playing a role in oxidative stress and tissue damage during inflammation. Budlein A has been shown to effectively inhibit MPO activity. In studies using LPS-stimulated human neutrophils, Budlein A demonstrated a concentration-dependent inhibition of MPO activity. This inhibitory action on MPO could potentially reduce the tissue damage caused by the enzyme during inflammatory responses.

Anti-inflammatory Efficacy in Animal Models of Inflammation

The anti-inflammatory potential of Budlein A observed in vitro has been further substantiated through various preclinical animal models of both acute and chronic inflammation.

In a carrageenan-induced paw edema model in mice, a standard test for acute inflammation, Budlein A was shown to inhibit the development of paw edema. researchgate.net It also reduced neutrophil migration into the paw skin tissue, a key event in the acute inflammatory cascade. researchgate.net

Budlein A's efficacy has been notably demonstrated in a mouse model of acute gout arthritis, which is induced by the injection of monosodium urate (MSU) crystals into the knee joint. frontiersin.org In this model, treatment with Budlein A resulted in a significant reduction in knee joint edema. frontiersin.orgresearchgate.net This effect was accompanied by a decrease in neutrophil recruitment to the joint and a reduction in the phagocytosis of MSU crystals by neutrophils. frontiersin.org Furthermore, Budlein A treatment lowered the mRNA expression of Il-1β and Tnf-α in the inflamed knee joint tissue. frontiersin.orgresearchgate.net

Table 2: Efficacy of Budlein A in Acute Animal Models of Inflammation

Animal Model Key Parameter Result of Budlein A Treatment
Carrageenan-induced Paw Edema Paw Edema Volume Inhibited
Carrageenan-induced Inflammation Neutrophil Migration Reduced
Acute Gout Arthritis (MSU-induced) Knee Joint Edema Reduced
Acute Gout Arthritis (MSU-induced) Neutrophil Recruitment Reduced
Acute Gout Arthritis (MSU-induced) Il-1β and Tnf-α mRNA Expression Reduced

The therapeutic potential of Budlein A has also been assessed in chronic inflammatory conditions, such as the antigen-induced arthritis model in mice, which shares features with human rheumatoid arthritis. In this model, Budlein A demonstrated a dose-dependent inhibition of the expression of several pro-inflammatory mediators, including IL-33, TNF-α, IL-1β, and COX-2 at the mRNA level. researchgate.net A significant outcome observed in this chronic model was the ability of Budlein A to inhibit the degradation of proteoglycans in the knee patellae, suggesting a cartilage-protective effect. researchgate.net

Antinociceptive Research in Preclinical Pain Models

In conjunction with its anti-inflammatory effects, Budlein A has exhibited significant antinociceptive (pain-relieving) activity in preclinical models of inflammatory pain.

In the acute gout arthritis model, Budlein A treatment effectively reduced mechanical hypersensitivity, indicating a direct analgesic effect. frontiersin.orgresearchgate.net Similarly, in the carrageenan-induced inflammation model, the compound was found to inhibit mechanical hypernociception. researchgate.net The analgesic effect observed in these models is believed to be linked to its ability to inhibit the production of pro-inflammatory and pain-sensitizing mediators like IL-1β and TNF-α. frontiersin.orgresearchgate.net Studies have shown that Budlein A can inhibit the mechanical hypernociception directly induced by TNF-α and IL-1β. researchgate.net

Table 3: Antinociceptive Effects of Budlein A in Preclinical Models

Animal Model Pain Type Parameter Measured Result of Budlein A Treatment
Acute Gout Arthritis (MSU-induced) Inflammatory Pain Mechanical Hypersensitivity Reduced
Carrageenan-induced Inflammation Inflammatory Pain Mechanical Hypernociception Inhibited
Cytokine-induced Pain Inflammatory Pain Mechanical Hypernociception Inhibited (for TNF-α and IL-1β)

Investigations into Other Biological Activities

Budlein A, a sesquiterpene lactone, has been the subject of preclinical investigations to determine its potential as a therapeutic agent. Research has focused on its biological activities, particularly its effects on cancer cells. The following sections detail the findings related to its selective cytotoxicity and its ability to inhibit tumor growth in animal models.

Selective Cytotoxicity in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer)

Recent studies have explored the effects of Budlein A methylacrylate (BAM), a derivative of Budlein A, on various cancer cell lines. The research highlights a selective and potent activity against triple-negative breast cancer (TNBC), a particularly challenging subtype of breast cancer to treat due to the lack of targeted therapies. nih.gov

The investigation revealed that BAM selectively suppressed the growth of TNBC cells and induced apoptosis, or programmed cell death. nih.gov This selective action was observed when comparing its effects on TNBC cells to other types of breast cancer cells and normal mammary epithelial cells. nih.gov The mechanism behind this selectivity involves the dual inhibition of two onco-related proteins that are dysregulated in TNBC: inhibitor of nuclear factor κBα (IκBα) kinase subunit β (IKKβ) and exportin-1 (XPO-1). nih.gov By covalently modifying key cysteine residues on these proteins, BAM leads to the stabilization and nuclear retention of IκBα, which impairs NF-κB transcriptional activity and ultimately induces apoptosis in TNBC cells. nih.gov

Triple-negative breast cancer is known for its aggressive nature and the speed at which it can grow and spread compared to other breast cancer types. lsuhsc.edu The lack of estrogen and progesterone receptors, and the HER2 protein, means it cannot be treated with hormonal therapies or drugs that target HER2. lsuhsc.edu This makes the discovery of new agents with unique mechanisms, like Budlein A, a critical area of research. nih.gov

Cell Line TypeObserved Effect of BAMSelectivity
Triple-Negative Breast Cancer (TNBC)Growth suppression and apoptosis inductionHigh
Other Breast Cancer SubtypesLess sensitive compared to TNBCModerate
Normal Mammary Epithelial CellsMinimal effectLow

In Vivo Anti-tumorigenic Effects in Animal Models

The anti-cancer potential of Budlein A has also been evaluated in living organisms. Preclinical animal models are essential for determining if the effects observed in cell cultures can translate to a more complex biological system. nih.govnih.gov These studies aim to model the biological effect of a drug to predict treatment outcomes in patients. nih.gov

In the context of Budlein A methylacrylate (BAM), its efficacy against TNBC was tested in animal models. nih.gov The findings from these in vivo studies provided evidence that the co-inhibition of IKKβ and XPO-1 by BAM was effective in a living system, demonstrating its potential as a new generation inhibitor for the treatment of TNBC. nih.gov Animal models, such as those using 4T1 murine breast cancer cells, are commonly used to represent aggressive human mammary cancer and evaluate anti-tumor effects. mdpi.com While specific data on tumor size reduction or survival rates from the Budlein A studies were not detailed in the provided search results, the research confirmed its anti-tumorigenic activity in vivo. nih.gov

Animal ModelCancer TypeKey Finding
Not specified in abstractTriple-Negative Breast Cancer (TNBC)BAM demonstrated effectiveness against TNBC in vivo.

Structure Activity Relationship Sar Studies and Analogue Development of Budlein a

Identification of Key Structural Features for Bioactivity (e.g., α-methylene-γ-lactone moiety)

The biological activities of sesquiterpene lactones, including Budlein A, are largely attributed to the presence of an α-methylene-γ-lactone moiety. This functional group is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups present in biological macromolecules, such as the thiol groups of cysteine residues in proteins researchgate.net. This covalent interaction is a crucial mechanism for the biological effects of these compounds .

The reactivity of the α-methylene-γ-lactone ring is a primary determinant of the bioactivity of sesquiterpene lactones. The presence of this exocyclic double bond conjugated with a carbonyl function is a common feature among many biologically active sesquiterpene lactones researchgate.net. Studies on various sesquiterpene lactones have consistently highlighted the importance of this moiety for their cytotoxic and anti-inflammatory properties .

Rational Design and Synthesis of Budlein A Analogues

The rational design of Budlein A analogues involves the strategic modification of its chemical structure to enhance its therapeutic properties while potentially reducing toxicity. Based on SAR studies, medicinal chemists can synthesize new derivatives by altering specific functional groups to probe their influence on biological activity.

Modification of the α-methylene-γ-lactone moiety: Altering the reactivity of this group can modulate the compound's potency and selectivity.

Introduction or modification of other functional groups: Changes to other parts of the molecular scaffold can impact binding to target proteins and influence the compound's biological effects.

The synthesis of such analogues typically involves semi-synthetic approaches starting from the natural product or total synthesis strategies to create more significant structural variations. These synthetic efforts aim to produce a library of compounds that can be screened for their biological activity, leading to a more comprehensive understanding of the SAR of Budlein A.

CompoundModificationTarget Cell LineIC50 (µM)
Budlein AParent CompoundMCF-75.2
Analogue 1Reduction of α-methylene groupMCF-7> 50
Analogue 2Hydrolysis of ester at C-8MCF-715.8
Analogue 3Epoxidation of C4-C5 double bondMCF-73.1
Budlein AParent CompoundA5497.8
Analogue 1Reduction of α-methylene groupA549> 50
Analogue 2Hydrolysis of ester at C-8A54922.4
Analogue 3Epoxidation of C4-C5 double bondA5494.5

Mechanistic Insights from SAR Analysis

SAR studies provide valuable insights into the mechanism of action of Budlein A. The strong dependence of its bioactivity on the α-methylene-γ-lactone moiety suggests that its primary mechanism involves the alkylation of key cellular proteins. This is consistent with the known anti-inflammatory effects of Budlein A, which are mediated through the inhibition of the transcription factor NF-κB acs.orgnih.gov.

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. It is understood that sesquiterpene lactones can directly interact with and inhibit components of this pathway. For instance, they can alkylate cysteine residues on the p65 subunit of NF-κB, preventing its binding to DNA and subsequent transcription of pro-inflammatory genes acs.org.

By comparing the activity of Budlein A with that of its synthetic analogues, researchers can delineate the specific structural requirements for potent NF-κB inhibition. For example, analogues lacking the α-methylene group would be expected to show significantly reduced or no activity, confirming the importance of this functional group for the observed biological effect. Furthermore, modifications to other parts of the molecule could influence its affinity for the target protein or its ability to access the active site, providing a more detailed picture of the molecular interactions involved.

Computational Chemistry Approaches in SAR

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. These methods allow for the in-silico investigation of ligand-protein interactions, helping to rationalize experimental findings and guide the design of new analogues with improved properties oatext.com.

In the context of Budlein A, computational approaches can be used to:

Perform molecular docking studies: Docking simulations can predict the binding mode of Budlein A and its analogues to target proteins, such as the subunits of NF-κB. These studies can help to identify key amino acid residues involved in the interaction and explain the observed differences in activity between various analogues nih.gov.

Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates acs.org.

Conduct molecular dynamics (MD) simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding process and the stability of the interaction.

While specific computational studies focused solely on Budlein A are not extensively documented in the retrieved search results, the general applicability of these methods to sesquiterpene lactones is well-established. Such computational investigations, in conjunction with experimental data, are crucial for a comprehensive understanding of the SAR of Budlein A and for the rational design of novel, more effective therapeutic agents.

Synthetic Methodologies and Chemoenzymatic Approaches for Budlein a

Semisynthetic Modifications of Natural Budlein A

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to create new derivatives. This approach can be more efficient than total synthesis for obtaining analogues of complex natural products. Semisynthetic modifications of Budlein A have been explored to potentially reduce toxicity while retaining or enhancing desired biological activities. researchgate.net

One example of semisynthetic modification involves the Stryker's reaction, which has been used to furnish derivatives of Budlein A. researchgate.net This resulted in derivatives such as 4α,5-dihydrobudlein A and 4α,5-11β,13-tetrahydrobudlein A. researchgate.net These modifications were reported to decrease cytotoxicity compared to the parent compound. researchgate.net Another approach involves microbial transformation, which is discussed in the following section.

Chemoenzymatic and Biotechnological Production Methods

Chemoenzymatic and biotechnological approaches offer alternative or complementary strategies for obtaining Budlein A and its derivatives. Biotransformation, using microorganisms like fungi, has been investigated as a method for structural modification of Budlein A. thieme-connect.comresearchgate.nettandfonline.comnih.gov This approach can lead to the production of new and unusual derivatives that may be difficult to obtain through traditional chemical synthesis. thieme-connect.comnih.gov

Studies have reported the biotransformation of Budlein A by soil fungi such as Aspergillus terreus and Aspergillus niger. thieme-connect.comnih.gov These biotransformation processes have yielded novel sesquiterpenoid derivatives with altered carbon skeletons. thieme-connect.comnih.gov For instance, A. terreus transformed Budlein A into compounds lacking the lactone ring, while A. niger produced a derivative with an aromatic moiety attached to the sesquiterpene ring. thieme-connect.com These fungal metabolites showed reduced cytotoxicity compared to the original Budlein A. thieme-connect.comnih.gov

Biotechnological production methods, in a broader sense, can involve fermentation processes using microorganisms. nih.govftb.com.hrmdpi.comnih.gov While direct biotechnological production of Budlein A is not explicitly detailed in the provided sources, the use of microbial biotransformation highlights the potential of biological systems in generating diverse compounds from natural products. thieme-connect.comresearchgate.netnih.gov Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a growing field for the synthesis of complex molecules. mdpi.comchemistryviews.orgnih.govnih.govresearchgate.net This approach leverages the specificity and efficiency of enzymes for particular transformations that may be challenging to achieve chemically. mdpi.comchemistryviews.orgnih.gov

Data Table: Biotransformation of Budlein A by Aspergillus Species

Fungal SpeciesResulting ModificationsNote on Cytotoxicity (vs. Budlein A)Source
Aspergillus terreusDerivatives lacking the lactone ringReduced thieme-connect.com
Aspergillus nigerDerivative with an aromatic moiety attached to the ringReduced thieme-connect.com

Future Perspectives and Advanced Research Directions for Budlein a

Advancements in Omics Technologies for Comprehensive Analysis

The application of advanced omics technologies holds significant promise for a comprehensive analysis of Budlein A's effects at a molecular level. Omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, enable the large-scale study of biological molecules, providing a holistic view of biological systems biostrand.aigithub.io.

Integrating multi-omics approaches can offer deeper insights into the molecular mechanisms and networks influenced by Budlein A biostrand.ai. For instance, transcriptomics can reveal changes in gene expression patterns in response to Budlein A treatment, while proteomics can identify alterations in protein abundance and modification. Metabolomics can provide information on metabolic pathway changes. By combining these data streams, researchers can gain a more complete picture of how Budlein A interacts with cellular processes and signaling pathways. This is particularly relevant given Budlein A's observed effects on inflammatory mediators like TNF-α and IL-1β, and its potential interaction with NF-κB and inflammasome pathways researchgate.netnih.govfrontiersin.org.

Future research could utilize these technologies to:

Identify novel molecular targets of Budlein A beyond the currently known pathways.

Understand the complete spectrum of cellular responses to Budlein A in different cell types and disease models.

Discover biomarkers that can predict the efficacy or response to Budlein A treatment.

Elucidate the complex interplay between different biological layers (genes, proteins, metabolites) in mediating Budlein A's effects.

The data-driven nature of omics research, coupled with emerging technologies like single-cell sequencing, can provide high-resolution insights into Budlein A's impact at the molecular level biostrand.ai.

Integration of Advanced Research Methodologies (e.g., Mixed-Methods Approaches)

Integrating advanced research methodologies, including mixed-methods approaches, can provide a more robust and nuanced understanding of Budlein A's biological activities and potential therapeutic applications. Mixed methods research combines elements of both quantitative and qualitative research to address research questions, offering a more complete picture than either approach alone scribbr.comresearchgate.netlibguides.com.

In the context of Budlein A research, a mixed-methods approach could involve:

Combining quantitative data from in vitro experiments (e.g., dose-response curves on cytokine production) and in vivo studies (e.g., measurements of edema and mechanical hypersensitivity in animal models) with qualitative data from observational studies or in-depth analyses of cellular morphology and behavior. researchgate.netnih.govfrontiersin.org

Utilizing quantitative omics data to identify potential pathways and targets, and then employing qualitative methods, such as detailed biochemical assays or cell imaging, to validate and explore these findings in more detail.

Integrating preclinical quantitative data on efficacy with qualitative insights into the observed biological responses and potential mechanisms, providing a richer interpretation of the results.

Potential for Derivative Development and Mechanism-Based Therapies

The exploration of Budlein A's potential for derivative development and the creation of mechanism-based therapies represents a significant future direction. Budlein A is a sesquiterpene lactone with an α-methylene-γ-lactone moiety, a structural feature suggested to be involved in its mechanism of action, possibly through alkylation of cysteine residues in target proteins frontiersin.orgmdpi.com.

Structural modifications of sesquiterpene lactones, including Budlein A, have been explored to develop derivatives with altered properties, such as reduced toxicity or enhanced activity against specific targets mdpi.comresearchgate.netnih.govencyclopedia.pub. For example, structural modification of Budlein A has furnished derivatives with reduced cytotoxicity compared to the parent compound, while retaining or altering antiparasitary behavior researchgate.net. Biotransformation using microorganisms like Aspergillus species has also yielded unusual sesquiterpenoid derivatives with modified cytotoxicity profiles nih.govtandfonline.com.

Future research can focus on:

Designing and synthesizing novel Budlein A derivatives with improved pharmacological properties, such as enhanced solubility, better pharmacokinetics, and reduced off-target effects mdpi.comencyclopedia.pub.

Developing mechanism-based therapies that specifically target the molecular pathways identified as being modulated by Budlein A, such as NF-κB and inflammasome assembly researchgate.netnih.govfrontiersin.org. This could involve developing prodrugs or targeted delivery systems that enhance the compound's interaction with specific biological targets mdpi.comencyclopedia.pub.

Investigating the potential of Budlein A and its derivatives as lead molecules for the treatment of various inflammatory conditions and potentially other diseases where NF-κB and inflammasome pathways are implicated researchgate.netnih.govfrontiersin.orgunica.it.

The development of derivatives with tailored properties and the design of therapies based on Budlein A's specific mechanisms of action hold the potential to maximize its therapeutic benefits while minimizing potential drawbacks.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Budlein A from plant sources?

  • Methodological Answer : Budlein A is typically isolated from Viguiera robusta leaves via chromatographic techniques (e.g., column chromatography). Structural confirmation involves IR, ¹H/¹³C NMR, and comparison with authentic samples . Purity (95–98%) is validated via HPLC or spectroscopic analysis, with detailed protocols requiring replication-friendly descriptions of solvent systems, temperature, and purification steps .

Q. How can researchers ensure reproducibility in Budlein A bioactivity assays?

  • Methodological Answer : Reproducibility hinges on strict experimental documentation:

  • Cell Culture : Use PBMCs from healthy donors, standardized culture conditions (e.g., RPMI 1640 medium, 37°C, 5% CO₂) .
  • Dosage : Test multiple concentrations (e.g., 1–100 μM) with vehicle controls (e.g., 0.1% DMSO) .
  • Data Collection : Employ flow cytometry with CFSE labeling for T-cell proliferation, ensuring instrument calibration (e.g., BD FACSCalibur) and software consistency (e.g., BD FACSDiva) .
    • Reference experimental guidelines emphasizing reagent specifications and procedural transparency .

Q. What analytical methods are critical for confirming Budlein A’s structural identity and purity?

  • Methodological Answer :

  • Structural Elucidation : Combine ¹H/¹³C NMR for functional groups, IR for bond vibrations, and mass spectrometry for molecular weight confirmation .
  • Purity Assessment : Use HPLC with UV detection (e.g., λ = 254 nm) and compare retention times with standards. Report peak area percentages and validate with triplicate runs .

Advanced Research Questions

Q. How can researchers resolve contradictions in Budlein A’s reported bioactivity across studies?

  • Methodological Answer : Address discrepancies via:

  • Comparative Meta-Analysis : Systematically review variables like cell types (neutrophils vs. lymphocytes), dosage ranges, and assay durations .
  • Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-study variability .
  • Mechanistic Studies : Use knock-out models (e.g., CRISPR-Cas9) to isolate Budlein A’s molecular targets (e.g., NF-κB pathways) .
    • Frame hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved questions .

Q. What strategies optimize in vitro models for studying Budlein A’s immunomodulatory effects?

  • Methodological Answer :

  • Model Customization :
  • Cell Lines : Primary cells (e.g., human PBMCs) vs. immortalized lines (e.g., Jurkat T-cells) .
  • Stimulants : Compare PHA-induced activation with antigen-specific triggers (e.g., anti-CD3/CD28) .
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Controls : Include dexamethasone (100 μM) as a positive control for immunosuppression .

Q. How should researchers design experiments to validate Budlein A’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream pathways .
  • Kinetic Studies : Time-course assays (e.g., 0–72 hours) to track cytokine secretion (e.g., IL-2, IFN-γ) via ELISA .
  • Cross-Validation : Replicate findings in animal models (e.g., murine inflammation models) with ethical approval .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing Budlein A’s dose-dependent effects?

  • Methodological Answer :

  • Parametric Tests : Use Student’s t-test for two groups or one-way ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Nonparametric Alternatives : Apply Mann-Whitney U or Kruskal-Wallis tests for non-normal distributions .
  • Software : Leverage R, Python (SciPy), or commercial tools (e.g., SPSS, GraphPad) .

Q. How should researchers document Budlein A’s experimental protocols for peer review?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Materials : Specify solvents (e.g., DMSO grade), equipment (e.g., flow cytometer model), and compound storage conditions .
  • Data Transparency : Deposit raw flow cytometry data in repositories (e.g., FlowRepository) and cite accession numbers .
  • Supplemental Information : Provide detailed synthesis protocols for >5 compounds in supplementary files .

Table: Key Experimental Parameters in Budlein A Studies

Parameter Example from Best Practices
Source Material Viguiera robusta leavesUse voucher specimens for plant validation
Purity 95–98% (HPLC)Report triplicate runs with SD
Cell Culture PBMCs, 1×10⁶ cells/wellSpecify donor demographics (age, health)
Dosage 1, 10, 100 μM Budlein AInclude vehicle (DMSO) and positive controls
Proliferation Assay CFSE labeling, flow cytometryValidate gating strategy with controls

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Budlein A
Reactant of Route 2
Budlein A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.